molecular formula C14H16Cl2N2O B1449395 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride CAS No. 2109576-41-0

7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride

Cat. No. B1449395
M. Wt: 299.2 g/mol
InChI Key: RVGIBQYDQDDCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride is an intriguing chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .


Molecular Structure Analysis

The molecular structure of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride consists of a benzene ring linked to a pyridine ring . The molecular weight is 226.28, and the molecular formula is C14 H14 N2 O .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride are not available, it’s known that similar compounds have demonstrated the antitumor potential of ATM inhibition when combined with DNA double-strand break-inducing agents in mouse xenograft models .

Scientific Research Applications

Molecular Configurations and Hydrogen-Bonded Chains

The research conducted by Acosta et al. (2008) focuses on the molecular configurations and hydrogen-bonded chains of styryl-substituted tetrahydro-1,4-epoxy-1-benzazepines, closely related to the compound . This study highlights the variations in molecular configuration and conformation due to changes in peripheral substituents, which is crucial for understanding the compound's potential applications in scientific research (Acosta et al., 2008).

Anticancer Activity

Díaz-Gavilán et al. (2008) explored the anticancer activity of tetrahydro-4,1-benzoxazepine derivatives against the MCF-7 cell line. The study identified specific compounds with significant antiproliferative activities, suggesting the potential of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride in cancer research (Díaz-Gavilán et al., 2008).

Hydrogen-Bonded Supramolecular Assembly

Blanco et al. (2012) investigated the hydrogen-bonded supramolecular assembly in tetrahydro-1,4-epoxy-1-benzazepines with heterocyclic substituents, which are structurally similar to the compound of interest. This research provides insights into the molecular interactions and assemblies, which are essential for the development of new materials and pharmaceutical applications (Blanco et al., 2012).

Chemical Transformations and Conformations

The study by Quintero et al. (2016) on the synthesis of fused tetracyclic benzo[b]pyrimido[5,4-f]azepine derivatives, akin to 7-Pyridin-3-yl-tetrahydro-1,4-benzoxazepine dihydrochloride, provides valuable insights into the compound's potential for creating new chemical structures and its implications in drug design and material science (Quintero et al., 2016).

Future Directions

The future directions for 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride are promising. It has diverse applications in scientific research and could potentially be used in the development of new drugs for the treatment of cancer .

properties

IUPAC Name

7-pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.2ClH/c1-2-12(9-15-5-1)11-3-4-14-13(8-11)10-16-6-7-17-14;;/h1-5,8-9,16H,6-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIBQYDQDDCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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